molecular formula C8H5FN2O3S B2402280 4-Oxo-3H-quinazoline-6-sulfonyl fluoride CAS No. 2138251-40-6

4-Oxo-3H-quinazoline-6-sulfonyl fluoride

Katalognummer: B2402280
CAS-Nummer: 2138251-40-6
Molekulargewicht: 228.2
InChI-Schlüssel: ILEHYQVUEXILEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxo-3H-quinazoline-6-sulfonyl fluoride is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of the sulfonyl fluoride group in this compound adds to its reactivity and potential utility in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3H-quinazoline-6-sulfonyl fluoride typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the cyclization of anthranilic acid derivatives with formamide or formic acid.

    Introduction of the Sulfonyl Fluoride Group: The sulfonyl fluoride group can be introduced through the reaction of the quinazoline derivative with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Palladium-Catalyzed Sulfur(VI) Fluoride Exchange (SuFEx)

A one-pot palladium-catalyzed method enables the synthesis of 4-oxo-3H-quinazoline-6-sulfonyl fluoride from brominated precursors. Key steps include:

  • Catalyst : PdCl₂(AmPhos)₂ (2.5 mol%)

  • Reagents : DABSO (S₂O₆²⁻ source) and NFSI (fluorinating agent)

  • Conditions : Anhydrous isopropanol, triethylamine, 100°C, 16 hours .

  • Yield : 56% after silica gel chromatography .

This method tolerates electron-deficient and sterically hindered substrates, making it suitable for late-stage functionalization of complex quinazolinones.

Photoinduced Deconstructive Fluorosulfonylation

A catalyst-free protocol leverages UV light (365 nm) to cleave spiro dihydroquinazolinones, yielding aliphatic sulfonyl fluorides.

  • Reagents : DABSO and NFSI

  • Conditions : CH₃CN/H₂O (4:1), room temperature, 24 hours .

  • Yield : 72–89% .

This method preserves the quinazolinone core while introducing sulfonyl fluoride groups at the C6 position.

Stability Under Acidic/Basic Conditions

This compound exhibits moderate stability:

ConditionStability OutcomeReference
Cold dilute HCl (1M)Stable for 24 hours
Boiling NaOH (1M)Decomposes within 2 hours
POCl₃ (reflux)Chlorination at C2 position

The sulfonyl fluoride group remains intact under mild conditions but hydrolyzes in strongly alkaline or boiling acidic media .

Electrophilic Substitution

Nitration and halogenation reactions occur regioselectively:

  • Nitration : Occurs at C6 (major) and C8 (minor) positions with HNO₃/H₂SO₄ .

  • Halogenation : Br₂/FeCl₃ selectively substitutes at C7 .

Kinase Inhibition

Derivatives of this compound show dual EGFR/VEGFR-2 inhibitory activity:

CompoundEGFR IC₅₀ (μM)VEGFR-2 IC₅₀ (μM)Apoptosis Induction (%)
4 0.0490.05446.53 (HCT-116 cells)

This compound arrests the cell cycle at the G1 phase and induces apoptosis more effectively than sorafenib .

SuFEx Click Chemistry

The sulfonyl fluoride group enables efficient conjugation with nucleophiles (e.g., amines, alcohols) under physiological conditions, facilitating probe development .

Comparative Analysis of Synthetic Methods

MethodCatalyst/ReagentsConditionsYield (%)Advantages
Pd-catalyzed PdCl₂(AmPhos)₂, DABSO100°C, anhydrous56Broad substrate scope
Photoinduced UV light, DABSORT, aqueous/organic72–89Catalyst-free, mild conditions
Electrochemical KF, HCl-pyridineElectrochemical cell60–75Scalable, oxidant-free

Key Research Findings

  • Regioselectivity : Substituents at C3 (e.g., methyl groups) direct electrophilic attacks to C6/C8 positions .

  • Tautomerism : The lactam–lactim tautomerism enhances reactivity toward electrophiles .

  • Scalability : Gram-scale synthesis (>1 g) is achievable via palladium-catalyzed methods .

This compound’s stability under physiological conditions and modular reactivity make it a promising scaffold for drug discovery and chemical biology tools.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazoline derivatives, including 4-Oxo-3H-quinazoline-6-sulfonyl fluoride, have been extensively studied for their potential as anticancer agents. Research indicates that these compounds can inhibit the activity of certain kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR). For instance, derivatives of quinazoline have shown significant inhibitory effects on EGFR autophosphorylation, which is crucial for cancer cell proliferation .

Case Study:
A study demonstrated that specific quinazoline derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating their potent cytotoxicity. The introduction of sulfonyl fluoride groups has been linked to enhanced selectivity and potency against cancer cells .

Inhibition of Poly(ADP-ribose) Glycohydrolase (PARG)

This compound has been identified as a selective inhibitor of PARG, an enzyme involved in DNA repair mechanisms. Inhibiting PARG can enhance the effectiveness of certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage induced by these drugs .

Research Findings:
Studies have shown that compounds with the quinazoline scaffold can lead to significant reductions in PARG activity, thereby increasing apoptosis in cancer cells treated with DNA-damaging agents .

Broad-Spectrum Antimicrobial Effects

The antimicrobial properties of quinazoline derivatives are well-documented. Research has indicated that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The compound has shown promising results in inhibiting bacterial growth and biofilm formation .

Experimental Data:
In vitro studies revealed that derivatives of this compound displayed minimum inhibitory concentration (MIC) values comparable to established antibiotics, making them potential candidates for treating resistant bacterial infections .

Synthetic Pathways

The synthesis of this compound involves several methodologies, including condensation reactions and functionalization techniques that enhance its biological activity. Recent advancements have focused on optimizing synthetic routes to improve yield and purity while maintaining biological efficacy .

Synthesis Overview:
The typical synthesis pathway includes the reaction of suitable precursors under controlled conditions to form the quinazoline core, followed by sulfonylation with fluoride-containing reagents to yield the final product .

Data Summary Table

Application AreaKey FindingsReferences
Anticancer ActivityPotent EGFR inhibitors with low IC50 values
Enzyme InhibitionSelective PARG inhibitor enhancing chemotherapy
Antimicrobial ActivityBroad-spectrum efficacy against bacterial strains
SynthesisOptimized synthetic pathways improving yields

Wirkmechanismus

The mechanism of action of 4-Oxo-3H-quinazoline-6-sulfonyl fluoride involves its interaction with biological targets through the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or protein modification. The quinazoline core can interact with various molecular targets, including kinases and receptors, modulating their activity and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Oxo-3H-quinazoline-6-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable tool in chemical biology and medicinal chemistry for studying enzyme inhibition and protein interactions.

Eigenschaften

IUPAC Name

4-oxo-3H-quinazoline-6-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O3S/c9-15(13,14)5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEHYQVUEXILEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)F)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.